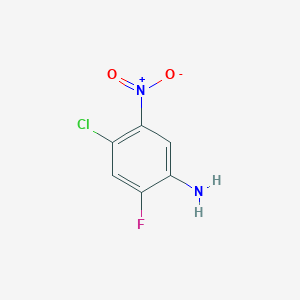

4-Chloro-2-fluoro-5-nitroaniline

Descripción general

Descripción

4-Chloro-2-fluoro-5-nitroaniline is an aromatic compound that contains a benzene ring substituted with chlorine, fluorine, and nitro groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nitration of Aromatic Compounds: The preparation of 4-Chloro-2-fluoro-5-nitroaniline typically involves the nitration of 4-chloro-2-fluoroaniline.

Reduction of Nitro Compounds: Another method involves the reduction of 4-chloro-2-fluoro-5-nitrobenzene to obtain the desired aniline derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the nitro group.

Key reactions :

-

Chloride/fluoride displacement :

-

Reaction with alkoxy or amino nucleophiles under basic conditions yields substituted derivatives.

-

Example: Reaction with methoxide (CH₃O⁻) replaces chloride or fluoride groups to form 4-methoxy-2-fluoro-5-nitroaniline derivatives.

-

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, 6h | 4-Methoxy-2-fluoro-5-nitroaniline | 72% |

Nitro Group Reduction

The nitro group undergoes selective reduction to form intermediates for further synthesis:

Pathways :

-

Catalytic hydrogenation :

-

Chemical reduction :

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂/Pd-C (2 wt%) | 120°C, 1MPa H₂, 1h | 4-Chloro-2-fluoro-1,5-diaminobenzene | Pharmaceutical intermediates |

Diazotization and Sandmeyer Reactions

The amino group (after nitro reduction) participates in diazotization:

Process :

Example :

4-Chloro-2-fluoro-5-nitroaniline → Diazonium salt → 2,4-Dichloro-5-nitrofluorobenzene (via CuCl) .

Cyclization Reactions

The amino and nitro groups enable heterocycle synthesis:

Key heterocycles :

| Cyclization Partner | Conditions | Product | Yield |

|---|---|---|---|

| o-Phenylenediamine | AcOH, reflux, 12h | Benzimidazole derivative | 68% |

Electrophilic Aromatic Substitution

Despite deactivation by nitro groups, directed substitution occurs under vigorous conditions:

Observed reactions :

-

Sulfonation : Concentrated H₂SO₄ at 150°C introduces sulfonic acid groups.

-

Nitration : Fuming HNO₃/H₂SO₄ adds a second nitro group at the meta position.

Stability and Degradation

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Chloro-2-fluoro-5-nitroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential in treating bacterial infections and cancer therapies.

Case Study: Antibacterial Agents

Research has demonstrated that compounds derived from this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that modifications to the nitro group can enhance the efficacy of these compounds against resistant bacterial strains .

Agricultural Chemicals

This compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its role in enhancing crop protection is vital for improving agricultural yield.

Case Study: Herbicide Development

A notable application involves the development of herbicides that incorporate this compound as a key ingredient. These formulations have been shown to effectively control weed populations while minimizing damage to crops .

Dyes and Pigments

This compound plays a significant role in producing vibrant dyes and pigments used in textiles and other materials. Its chemical structure allows for the creation of various colorants with desirable properties.

Data Table: Dye Applications

| Compound Name | Application Type | Color Produced | Industry |

|---|---|---|---|

| This compound | Textile Dye | Bright Yellow | Textile Manufacturing |

| This compound | Pigment for Plastics | Bright Green | Plastics Industry |

Analytical Chemistry

The compound is employed as a reagent in analytical techniques, aiding in the detection and quantification of other chemical substances. Its reactive properties make it suitable for use in various analytical applications.

Case Study: Quantitative Analysis

In analytical chemistry, this compound has been used effectively as a reagent for the quantitative analysis of amines through spectrophotometric methods, demonstrating its versatility in laboratory settings .

Material Science

In material science, this compound contributes to developing specialty polymers and coatings, enhancing durability and resistance to environmental factors.

Data Table: Material Applications

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Specialty Polymers | Coatings | UV Resistance, Durability |

| Composite Materials | Structural Components | Strength, Lightweight |

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-fluoro-5-nitroaniline involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

4-Chloro-2-fluoroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Chloro-5-nitroaniline: Lacks the fluorine atom, which affects its chemical properties and reactivity.

2-Fluoro-5-nitroaniline: Lacks the chlorine atom, resulting in different reactivity and applications.

Uniqueness: 4-Chloro-2-fluoro-5-nitroaniline is unique due to the presence of all three substituents (chlorine, fluorine, and nitro) on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds .

Actividad Biológica

4-Chloro-2-fluoro-5-nitroaniline is an aromatic compound characterized by the presence of a chloro, fluoro, and nitro substituent on an aniline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its notable biological activities.

Antimicrobial Properties

One of the primary biological activities of this compound is its antimicrobial activity . Studies have indicated that this compound exhibits significant efficacy against a range of bacterial pathogens. Its mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death. The effectiveness of this compound as an antimicrobial agent makes it a candidate for further development in pharmaceutical applications targeting bacterial infections .

Cytotoxicity and Safety Profile

Research into the cytotoxic effects of this compound has revealed varying toxicity profiles depending on the concentration and exposure duration. In vitro studies have shown that at higher concentrations, the compound can induce cytotoxicity in mammalian cell lines, necessitating careful evaluation for potential therapeutic use. The NOAEL (No Observed Adverse Effect Level) for related compounds has been observed around 8 mg/kg/day, which provides a reference point for assessing safety in clinical settings .

The biological activity of nitroaromatic compounds like this compound often involves reduction by nitroreductase enzymes, which convert nitro groups into amino groups. This transformation can enhance the compound's interaction with biomolecules, potentially leading to increased biological activity or altered pharmacological properties .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers aimed at evaluating the antibacterial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential. Comparative analysis with standard antibiotics showed that while less effective than some conventional agents, it still holds promise as a supplementary treatment option.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, this compound was tested on human liver carcinoma cells (HepG2). The study found that exposure to concentrations above 50 µM resulted in significant cell death, with apoptosis confirmed through flow cytometry assays. This finding underscores the need for further research into its safety profile before clinical application .

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance its biological activity or reduce toxicity. Ongoing research is exploring its potential in developing new antibacterial drugs and cancer therapies, leveraging its unique chemical properties to create more effective therapeutic agents .

Propiedades

IUPAC Name |

4-chloro-2-fluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRULFQRXGSSDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548445 | |

| Record name | 4-Chloro-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86988-02-5 | |

| Record name | 4-Chloro-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.